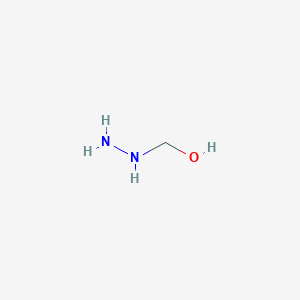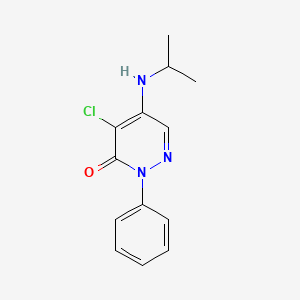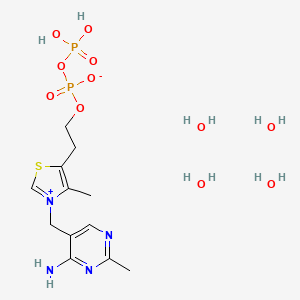![molecular formula C8H12N4O3 B13357763 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13357763.png)
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring a unique pyrrolo[3,4-c]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Applications De Recherche Scientifique
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,6aS)-N-(3-Bromo-2-chlorobenzyl)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
Chromeno[4,3-b]pyrrol-4(1H)-ones: These compounds also feature a fused pyrrole ring system but have distinct functional groups and biological activities.
Uniqueness
2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Propriétés
Formule moléculaire |
C8H12N4O3 |
|---|---|
Poids moléculaire |
212.21 g/mol |
Nom IUPAC |
2-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H12N4O3/c9-6(11-15)3-12-1-4-5(2-12)8(14)10-7(4)13/h4-5,15H,1-3H2,(H2,9,11)(H,10,13,14) |
Clé InChI |
JTSAHKALTURQSP-UHFFFAOYSA-N |
SMILES isomérique |
C1C2C(CN1C/C(=N/O)/N)C(=O)NC2=O |
SMILES canonique |
C1C2C(CN1CC(=NO)N)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357686.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13357699.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)


![2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13357721.png)

![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13357732.png)
![3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)

![1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[2,3][1,4]oxazepino[5,6,7-CD]indazol-2(11H)-YL)ethan-1-one](/img/structure/B13357740.png)
![3-[(Benzylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357754.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357755.png)
